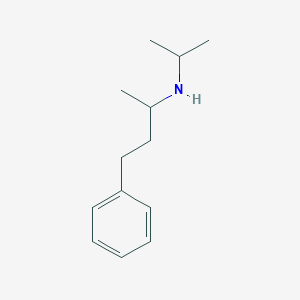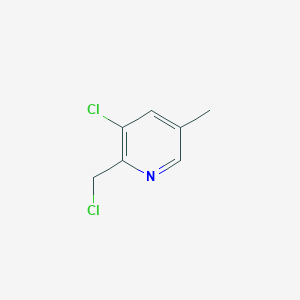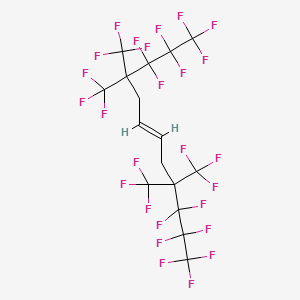
(6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene is a highly fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of highly fluorinated compounds typically involves multiple steps, including halogen exchange reactions, fluorination, and coupling reactions. For example, the preparation of (6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene may involve the following steps:
Halogen Exchange Reaction: Starting with a halogenated precursor, fluorine atoms are introduced through halogen exchange reactions using reagents such as antimony trifluoride (SbF3) or cobalt trifluoride (CoF3).
Fluorination: Further fluorination is achieved using elemental fluorine (F2) or other fluorinating agents like sulfur tetrafluoride (SF4).
Coupling Reactions: The final step involves coupling reactions to form the desired fluorinated compound.
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorine gas. Safety measures are crucial to prevent accidents and ensure the purity of the final product.
化学反応の分析
Types of Reactions
Fluorinated compounds like (6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene can undergo various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: Reduction of fluorinated compounds can lead to the formation of partially fluorinated products.
Oxidation Reactions: Oxidation can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Electrophiles: Such as halogens and alkylating agents.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines, alcohols, or ethers.
科学的研究の応用
Chemistry
Fluorinated compounds are widely used in organic synthesis as intermediates and building blocks for more complex molecules. Their unique properties make them valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, fluorinated compounds are used in drug design and development. Their high stability and lipophilicity enhance the bioavailability and metabolic stability of pharmaceuticals.
Industry
Industrially, fluorinated compounds are used in the production of non-stick coatings, refrigerants, and specialty polymers
作用機序
The mechanism by which (6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene exerts its effects depends on its specific application. In general, the presence of multiple fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s overall stability.
類似化合物との比較
Similar Compounds
Similar compounds include other highly fluorinated alkenes and alkanes, such as:
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Hexafluoropropylene oxide (HFPO)
Uniqueness
(6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene is unique due to its specific structure, which includes multiple trifluoromethyl groups and a double bond. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications.
特性
CAS番号 |
1946796-71-9 |
|---|---|
分子式 |
C16H6F26 |
分子量 |
692.18 g/mol |
IUPAC名 |
(E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene |
InChI |
InChI=1S/C16H6F26/c17-7(18,9(21,22)15(37,38)39)5(11(25,26)27,12(28,29)30)3-1-2-4-6(13(31,32)33,14(34,35)36)8(19,20)10(23,24)16(40,41)42/h1-2H,3-4H2/b2-1+ |
InChIキー |
FVKWUSQLPAJKRY-OWOJBTEDSA-N |
異性体SMILES |
C(/C=C/CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
正規SMILES |
C(C=CCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



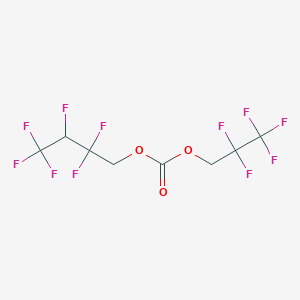

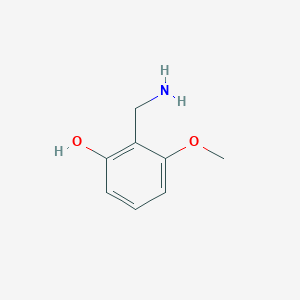
![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)

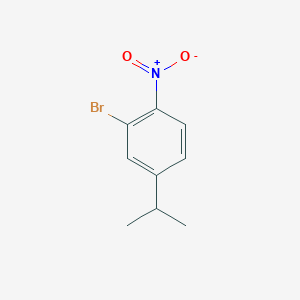
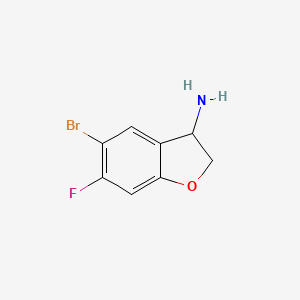
![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)

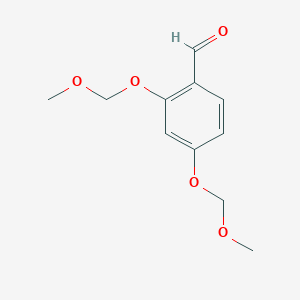
![4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine](/img/structure/B12090510.png)
